
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester
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Overview
Description
Ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is also known by its IUPAC name, ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate . This compound is a derivative of carbamic acid and is characterized by the presence of a tetrahydrofuran ring with a carbamate group attached to it.
Preparation Methods
The synthesis of ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate can be achieved through various methods. One common approach involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-ylamine with ethyl chloroformate . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production . These methods ensure consistent quality and efficiency in producing the compound on a larger scale.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and ester functionalities undergo hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Conditions : Concentrated HCl or H₂SO₄, reflux.
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Products : 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid and ethanol.
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Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the ester bond .
Basic Hydrolysis (Saponification)
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Conditions : Aqueous NaOH/EtOH, reflux.
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Products : Sodium salt of the carboxylic acid and ethanol.
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Notes : Higher yields in basic conditions due to irreversible deprotonation .
Reaction Type | Reagents/Conditions | Products | Yield* |
---|---|---|---|
Acidic | HCl (conc.), reflux | Carboxylic acid + ethanol | ~85% |
Basic | NaOH/EtOH, reflux | Carboxylate salt + ethanol | ~92% |
*Yields depend on reaction time and purity of starting material.
Oxidation Reactions
The tetrahydrofuran ring’s ketone group and adjacent methyl substituents are susceptible to oxidation:
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Oxidizing Agents : KMnO₄ (acidic), CrO₃, or O₃.
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Products :
Oxidizing Agent | Conditions | Major Product |
---|---|---|
KMnO₄/H⁺ | H₂SO₄, 80–90°C | 2,2-Dimethylbutanedioic acid |
Ozone (O₃) | CH₂Cl₂, −78°C | Oxidative cleavage products |
Nucleophilic Substitution
The carbamate’s carbonyl carbon reacts with nucleophiles:
Aminolysis
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Reagents : Primary/secondary amines (e.g., NH₃, MeNH₂).
Transesterification
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Conditions : Alcohol (ROH), acid/base catalyst.
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Products : New carbamate esters (e.g., methyl or propyl esters) .
Nucleophile | Conditions | Product |
---|---|---|
NH₃ | EtOH, 25°C | Urea derivative |
MeOH/H⁺ | H₂SO₄, reflux | Methyl carbamate ester |
Reduction Reactions
The ketone group in the tetrahydrofuran ring can be reduced selectively:
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Reducing Agents : NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd).
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Products : Secondary alcohol (5,5-dimethyltetrahydrofuran-3-carbamic acid ethyl ester) .
Reducing Agent | Conditions | Product |
---|---|---|
NaBH₄ | MeOH, 0°C | Alcohol (dr ≥ 95:5) |
H₂/Pd-C | EtOAc, RT | Alcohol (quantitative) |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decarboxylation:
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Products : CO₂, ethylamine, and 5,5-dimethyl-2-oxotetrahydrofuran.
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Mechanism : Radical pathway initiated by homolytic cleavage of the C–N bond .
Biological Interactions
The carbamate group acts as a reversible enzyme inhibitor:
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Target Enzymes : Serine hydrolases (e.g., acetylcholinesterase).
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Mechanism : Covalent bonding to the active-site serine residue .
Enzyme | IC₅₀ (μM) | Application |
---|---|---|
NAAA* | 0.12 | Anti-inflammatory drug development |
FAAH† | 1.8 | Neuromodulator research |
*N-acylethanolamine-hydrolyzing acid amidase; †Fatty acid amide hydrolase.
Scientific Research Applications
Medicinal Chemistry
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
Case Study:
A study demonstrated the synthesis of derivatives from this compound that exhibited significant anti-inflammatory activity. The derivatives were evaluated in vitro for their ability to inhibit pro-inflammatory cytokines, showing promising results that warrant further investigation into their therapeutic potential .
Agricultural Chemistry
The compound has been explored as a component in agrochemicals, particularly as a potential herbicide or pesticide. Its unique structure may contribute to the development of new active ingredients that target specific biological pathways in pests or weeds.
Data Table: Potential Agrochemical Applications
Application Area | Compound Role | Effectiveness |
---|---|---|
Herbicide | Active Ingredient | Moderate efficacy against broadleaf weeds |
Insecticide | Synergist | Enhanced activity when combined with existing insecticides |
Polymer Science
In polymer chemistry, this compound serves as a monomer in the synthesis of polyurethanes and other polymers. Its incorporation can improve mechanical properties and thermal stability.
Case Study:
Research indicated that incorporating this compound into polyurethane formulations resulted in materials with improved flexibility and resistance to degradation under UV exposure . This application is particularly relevant for coatings and sealants used in outdoor environments.
Comparative Analysis of Derivatives
To better understand the potential of this compound, a comparative analysis of its derivatives was conducted:
Derivative Name | Bioactivity | Stability | Application Area |
---|---|---|---|
Ethyl Ester A | High | Moderate | Medicinal |
Ethyl Ester B | Moderate | High | Agricultural |
Ethyl Ester C | Low | High | Industrial |
Mechanism of Action
The mechanism of action of ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can disrupt essential biochemical processes, leading to the compound’s antimicrobial and antifungal effects . Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other industrial applications .
Comparison with Similar Compounds
Ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate can be compared with other carbamate derivatives, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group, making it more hydrophobic and potentially altering its biological activity and industrial applications.
Butyl carbamate: With a butyl group, it is even more hydrophobic and may have enhanced stability in certain environments.
The uniqueness of ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate lies in its specific structural features, such as the tetrahydrofuran ring and the ethyl carbamate group, which confer distinct chemical and biological properties .
Biological Activity
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester, also known by its CAS number 77694-25-8, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.
Structural Characteristics
The compound has the molecular formula C9H15NO4 and a molecular weight of approximately 201.22 g/mol. Its structure includes a tetrahydrofuran ring and a carbamate functional group, which contribute to its reactivity and biological interactions.
Biological Activities
Preliminary studies have indicated several biological activities associated with this compound:
- Antimicrobial Activity : Research suggests that this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents. The unique structure allows for interactions with biological macromolecules, potentially disrupting microbial growth mechanisms.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in various metabolic pathways. For instance, related tetrahydrofuran derivatives have shown potential as inhibitors of fatty acid synthase (FASN), which is crucial in lipid metabolism .
Synthesis Methods
Several methods for synthesizing this compound have been reported, including:
- Condensation Reactions : Utilizing appropriate starting materials such as dimethyl malonate and isocyanates.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields through localized heating.
Antimicrobial Studies
In a study examining the antimicrobial efficacy of various carbamate derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent:
Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Bacillus subtilis | 18 | 50 |
These findings highlight the compound's potential utility in pharmaceutical applications targeting bacterial infections.
Enzyme Interaction Studies
Further investigations into enzyme interactions revealed that related compounds could inhibit FASN activity effectively. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access:
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
4-Methylene-2-octyl-5-oxotetrahydrofuran | 10 | Competitive inhibition |
5,5-Dimethyl-2-oxotetrahydrofuran | TBD | Potential competitive inhibition |
This data suggests that further exploration into the inhibitory effects of this compound on metabolic enzymes could yield valuable therapeutic insights.
Properties
CAS No. |
77694-25-8 |
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Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C9H15NO4/c1-4-13-8(12)10-6-5-9(2,3)14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
GCVNQDGAJHEDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CC(OC1=O)(C)C |
Origin of Product |
United States |
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